Zinc, bis(4-methylphenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc, bis(4-methylphenyl)- typically involves the reaction of zinc chloride with 4-methylphenylmagnesium bromide (a Grignard reagent). The reaction is carried out in an anhydrous solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
ZnCl2+2C6H4CH3MgBr→Zn(C6H4CH3)2+2MgBrCl
Industrial Production Methods
Industrial production of zinc, bis(4-methylphenyl)- may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture and oxygen. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Zinc, bis(4-methylphenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and corresponding organic by-products.
Substitution: It can participate in substitution reactions where the 4-methylphenyl groups are replaced by other ligands.
Coupling Reactions: It is often used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Substitution: Reagents such as halogens or other organometallic compounds can be used.
Coupling Reactions: Palladium or nickel catalysts are typically employed in cross-coupling reactions.
Major Products Formed
Oxidation: Zinc oxide and 4-methylbenzaldehyde.
Substitution: Various substituted zinc compounds depending on the reagents used.
Coupling Reactions: Biphenyl derivatives and other complex organic molecules.
Scientific Research Applications
Chemistry
In organic synthesis, zinc, bis(4-methylphenyl)- is used as a reagent in cross-coupling reactions to form carbon-carbon bonds. It is particularly useful in the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science.
Biology and Medicine
While direct applications in biology and medicine are limited, derivatives of zinc, bis(4-methylphenyl)- can be used in the synthesis of biologically active molecules. Its role in facilitating complex organic transformations makes it valuable in medicinal chemistry.
Industry
In the industrial sector, zinc, bis(4-methylphenyl)- is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable organozinc intermediates is exploited in various manufacturing processes.
Mechanism of Action
The mechanism by which zinc, bis(4-methylphenyl)- exerts its effects is primarily through its role as a nucleophile in organic reactions. The zinc atom, being electropositive, facilitates the transfer of the 4-methylphenyl groups to electrophilic centers in target molecules. This transfer is often mediated by transition metal catalysts, which enhance the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Zinc, bis(4-methylphenyl)porphyrin: A porphyrin complex with similar structural features but different reactivity and applications.
Zinc, bis(4-methylphenyl)salicylaldiminato: A Schiff base complex with distinct coordination chemistry and uses.
Uniqueness
Zinc, bis(4-methylphenyl)- is unique due to its specific organozinc structure, which imparts distinct reactivity in organic synthesis. Its ability to participate in cross-coupling reactions with high efficiency sets it apart from other zinc compounds.
Properties
CAS No. |
15106-88-4 |
---|---|
Molecular Formula |
C14H14Zn |
Molecular Weight |
247.6 g/mol |
IUPAC Name |
zinc;methylbenzene |
InChI |
InChI=1S/2C7H7.Zn/c2*1-7-5-3-2-4-6-7;/h2*3-6H,1H3;/q2*-1;+2 |
InChI Key |
ZTCUHUOKCNLFDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=[C-]C=C1.CC1=CC=[C-]C=C1.[Zn+2] |
Origin of Product |
United States |
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